4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene

Übersicht

Beschreibung

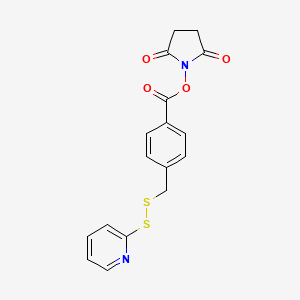

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene, also known as SMPT, is a heterobifunctional sulfhydryl- and amine-reactive cross-linker . It is used often for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen . These immunotoxins produced with SMPT are highly potent as the cleavable disulfide imparts increased cytotoxicity compared to conjugates without a cleavable bond .

Synthesis Analysis

SMPT is a long-chain crosslinker for amine-to-sulfhydryl conjugation via NHS-ester and pyridyldithiol reactive groups that form strong (hindered) yet cleavable (reducible) disulfide bonds with cysteine sulfhydryls . It is water-insoluble and should be dissolved first in DMF or DMSO .Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 27 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 hydroxylamine (aliphatic), 1 disulfide, and 1 Pyridine .Chemical Reactions Analysis

SMPT is reactive towards amino and sulfhydryl groups . It forms strong (hindered) yet cleavable (reducible) disulfide bonds with cysteine sulfhydryls .Wissenschaftliche Forschungsanwendungen

Catalysts for Chemical Synthesis

Succinimidyl and related compounds serve as catalysts in chemical synthesis, showcasing their utility in facilitating reactions under solvent-free conditions. For instance, 4-(Succinimido)-1-butane sulfonic acid, a compound within the same chemical family, has been employed as a Brönsted acid catalyst for synthesizing various organic derivatives, indicating the potential use of SOT in similar catalytic roles (Khaligh et al., 2016).

Modification of Graphene for Bioscience Applications

Research on the noncovalent chemical modification of graphene for protein immobilization and micropatterning highlights the relevance of succinimidyl esters in bioscience. These modifications are crucial for developing biomolecular sensors and tissue engineering applications. A study demonstrated the use of a bifunctional molecule, pyrenebutanoic acid-succinimidyl ester (PYR-NHS), for the functionalization and micropatterning of graphene, which underscores the potential applications of SOT in similar biochemical and nanotechnological research areas (Kodali et al., 2011).

Synthesis of Hyperbranched Polymers

Succinimidyl compounds are also utilized in the synthesis of hyperbranched polymers, which are of interest due to their wide range of applications, including as surfactants or in material science. The synthesis of hydroxyl-terminated hyperbranched poly(amine-ester) and its modification with palmitoyl chloride to obtain a surfactant demonstrates the versatility of succinimidyl-based compounds in polymer chemistry (Wang Xuechuan, 2012).

Wirkmechanismus

Target of Action

The primary target of 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene (SMPT) is the antibody in an Antibody-Drug Conjugate (ADC). It acts as a linker molecule that connects the antibody to a cytotoxic drug . The role of the antibody is to recognize and bind to specific antigens on the surface of cancer cells .

Mode of Action

SMPT interacts with its targets through its reactive groups: NHS-ester and pyridyldithio . The NHS-ester group reacts with the amine group on the antibody, while the pyridyldithio group forms a disulfide bond with the sulfhydryl group on the cytotoxic drug . This results in the formation of an ADC, where the antibody and the drug are linked together .

Biochemical Pathways

The ADC, once formed, can bind to the antigen on the cancer cell and be internalized. Inside the cell, the disulfide bond between the antibody and the drug is cleaved, releasing the cytotoxic drug . The drug then interferes with the cell’s functions, leading to cell death .

Pharmacokinetics

The pharmacokinetics of SMPT is largely determined by the properties of the ADC it forms. The antibody component of the ADC allows for specific targeting of cancer cells, which can improve the bioavailability of the drug at the tumor site . .

Result of Action

The result of SMPT’s action is the formation of an ADC that can deliver a cytotoxic drug specifically to cancer cells . This can lead to a more effective treatment with fewer side effects compared to traditional chemotherapy, as the drug is only released inside the targeted cells .

Action Environment

The action of SMPT and the ADC it forms can be influenced by various environmental factors. For example, the stability of the ADC can be affected by the pH and temperature of the environment . Additionally, the presence of reducing agents can prematurely cleave the disulfide bond, releasing the drug before it reaches the target cell .

: Beck A, et al. Strategies and challenges for the next generation of antibody-drug conjugates. Nat Rev Drug Discov. 2017 May;16 (5):315-337. : MedChemExpress product page for this compound. : Thermo Fisher Scientific product page for SMPT (4-succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene).

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It reacts with amino and sulfhydryl groups, forming strong yet cleavable disulfide bonds with cysteine sulfhydryls .

Cellular Effects

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene has significant effects on various types of cells and cellular processes. It is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen . The resulting immunotoxins are highly potent .

Molecular Mechanism

The compound exerts its effects at the molecular level through its reactive groups: NHS ester and pyridyldithiol . These groups react with amino and sulfhydryl groups, respectively, forming strong disulfide bonds with cysteine sulfhydryls .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. The compound is known for its stability and resistance to degradation .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(pyridin-2-yldisulfanyl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S2/c20-15-8-9-16(21)19(15)23-17(22)13-6-4-12(5-7-13)11-24-25-14-3-1-2-10-18-14/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWUUFREFCAFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CSSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

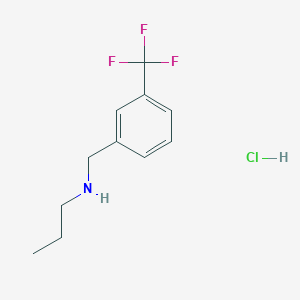

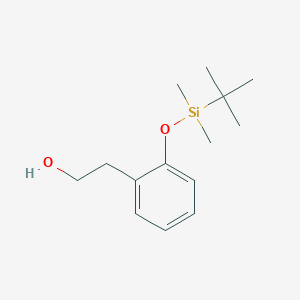

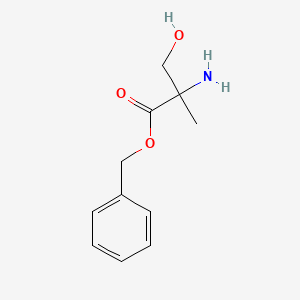

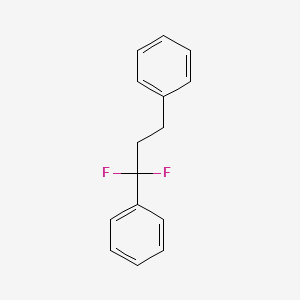

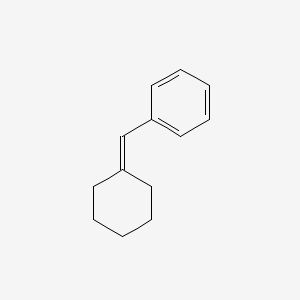

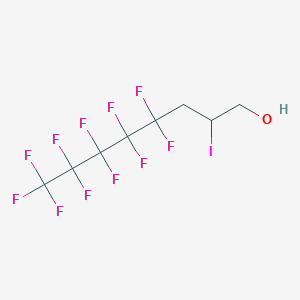

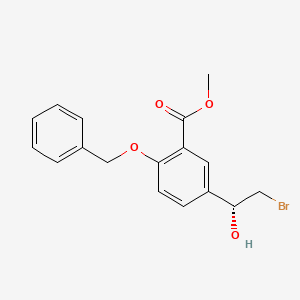

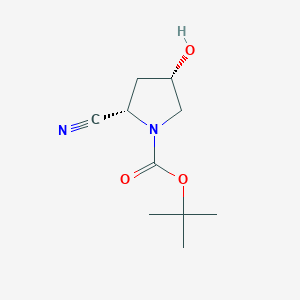

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)

![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)